molecular formula C10H11BrO3 B14130968 4-Methoxyphenyl 2-bromopropanoate

4-Methoxyphenyl 2-bromopropanoate

Cat. No.: B14130968
M. Wt: 259.10 g/mol
InChI Key: GZJGXKSXNABALE-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-bromopropanoate is an organic compound with the molecular formula C10H11BrO3. It is a yellow to white solid with a melting point of 41-44°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenyl 2-bromopropanoate can be synthesized through the esterification of 4-methoxyphenol with 2-bromopropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-bromopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 2-bromopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 2-bromopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the methoxy group is oxidized to a carboxylic acid. These reactions are facilitated by the presence of specific enzymes or chemical reagents that catalyze the transformation of the compound .

Comparison with Similar Compounds

4-Methoxyphenyl 2-bromopropanoate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various chemical reactions and research applications.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(4-methoxyphenyl) 2-bromopropanoate

InChI

InChI=1S/C10H11BrO3/c1-7(11)10(12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3

InChI Key

GZJGXKSXNABALE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)OC)Br

Origin of Product

United States

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